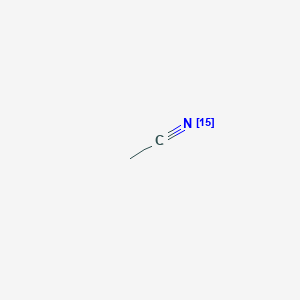
Acetonitrile-15N
概要
説明
Acetonitrile-15N, also known as Methyl cyanide-15N, is a stable isotope of acetonitrile . It has a linear formula of CH3C15N . The exact mass of Acetonitrile-15N is 41.026549 g/mol .
Synthesis Analysis
Acetonitrile-15N is synthesized from ammonium chloride . It is used in the synthesis of labeled compounds, including acetamide and acetonitrile itself. This synthesis is crucial for applications in medical imaging and drug development.
Molecular Structure Analysis
Acetonitrile-15N is used in infrared spectroscopy, where its spectrum assists in molecular structure analysis and force constant refinements. This application is significant in understanding molecular behavior and interactions.
Chemical Reactions Analysis
Acetonitrile-15N participates in a variety of chemical reactions, demonstrating its versatility as both a solvent and a reactant. The reaction of Acetonitrile with trifluoromethanesulfonic acid, for example, leads to the formation of a wide variety of structures, showcasing its reactivity and the complexity of its chemical reactions .
Physical And Chemical Properties Analysis
Acetonitrile-15N has a refractive index n20/D of 1.344 (lit.), a boiling point of 81-82 °C (lit.), a melting point of −48 °C (lit.), and a density of 0.805 g/mL at 25 °C .
科学的研究の応用
Organic Synthesis
Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .
Electrochemical Conversions
Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Hydrofunctionalization of Alkynes
Several interesting methods have been developed to provide nitrile-containing products, including the hydrofunctionalization of alkynes .
Cascade Radical Cyclization of Alkynes
Cascade radical cyclization of alkynes is another application of Acetonitrile .
Cascade Radical Cyclization of Alkenes
Acetonitrile is also used in the cascade radical cyclization of alkenes .
Solvent and Reactant in Electrochemical Reactions
Acetonitrile is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties .
作用機序
Target of Action
Acetonitrile-15N, also known as Methyl cyanide-15N , is primarily used in nuclear magnetic resonance (NMR) spectroscopy . Its primary target is 15N-labeled compounds in various biochemical applications . The unique isotopic composition of Acetonitrile-15N allows it to interact with these targets and provide valuable information about their structure and dynamics .
Mode of Action
In NMR spectroscopy, Acetonitrile-15N acts as an internal standard for calibration and quantification of 15N-labeled compounds . It interacts with its targets by aligning the nuclear spin of nitrogen-15 with an external magnetic field. This interaction results in a change in the magnetic resonance frequency, which can be measured and analyzed .
Biochemical Pathways
The use of Acetonitrile-15N in NMR spectroscopy allows for the study of various metabolic pathways and protein dynamics in living organisms . By tracking the movement and interactions of 15N-labeled compounds, researchers can gain insights into the biochemical pathways these compounds are involved in .
Pharmacokinetics
Its physical properties, such as its boiling point (81-82 °c), melting point (-48 °c), and density (0805 g/mL at 25 °C), may influence its behavior in the spectroscopic environment .
Result of Action
The result of Acetonitrile-15N’s action is the generation of highly precise and accurate data about the structure and dynamics of 15N-labeled compounds . This data can be used to enhance our understanding of various biochemical processes, including metabolic pathways and protein dynamics .
Action Environment
The efficacy and stability of Acetonitrile-15N as an internal standard in NMR spectroscopy can be influenced by various environmental factors. These include the strength and homogeneity of the magnetic field, the temperature of the sample, and the presence of other compounds in the sample . Proper sample preparation and instrument calibration are essential to ensure the reliability of the results obtained using Acetonitrile-15N .
Safety and Hazards
将来の方向性
Acetonitrile-15N is a versatile reagent that can be used in a variety of laboratory experiments, and its unique properties make it an ideal choice for many applications. Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . Future research may focus on further exploring its potential applications in various fields of chemistry.
特性
IUPAC Name |
acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N/c1-2-3/h1H3/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYAHXRMPXWCK-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#[15N] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
42.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetonitrile-15N | |
CAS RN |
14149-39-4 | |
| Record name | 14149-39-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural characteristics of Acetonitrile-15N?
A1: Acetonitrile-15N (CH3C15N) is an isotopologue of acetonitrile (CH3CN) where the naturally occurring 14N atom is replaced with the stable isotope 15N. This substitution does not alter the chemical properties of the molecule, but it does affect its spectroscopic behavior, making it valuable for various research applications. For instance, the infrared spectrum of Acetonitrile-15N has been studied to gain insights into the structure of carbanions. []
Q2: How is Acetonitrile-15N utilized in studying chemical reactions?
A2: Acetonitrile-15N serves as a valuable tool for investigating reaction mechanisms. In particular, it has been employed in the synthesis of 3-Methyl-1,2,4-triazine-[4-15N], a heterocyclic compound with potential biological activity. The use of Acetonitrile-15N in this synthesis allows for the specific labeling of the triazine ring, enabling researchers to track the fate of the nitrogen atom throughout the reaction sequence. [] This isotopic labeling is a powerful technique for elucidating reaction pathways and optimizing synthetic strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





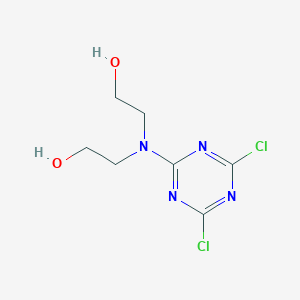
![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)
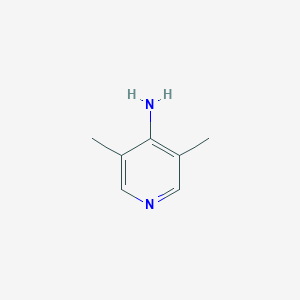
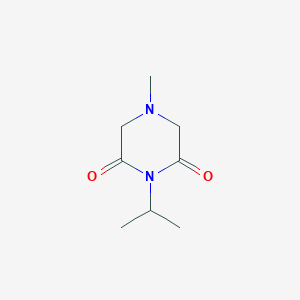

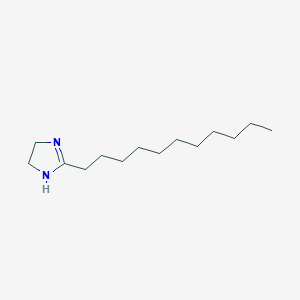


![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)
